molecular formula C10H16BrN2P B2791254 P-(3-bromophenyl)phosphonous bis(dimethylamide) CAS No. 82495-64-5

P-(3-bromophenyl)phosphonous bis(dimethylamide)

Cat. No.: B2791254
CAS No.: 82495-64-5
M. Wt: 275.13
InChI Key: YBPFKSLZDWTIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-(3-bromophenyl)phosphonous bis(dimethylamide) is a chemical compound characterized by a bromophenyl group attached to a phosphonous bis(dimethylamide) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-(3-bromophenyl)phosphonous bis(dimethylamide) typically involves the reaction of 3-bromophenylphosphonic acid with dimethylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction mixture is heated to a specific temperature, often around 50-70°C, to facilitate the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of P-(3-bromophenyl)phosphonous bis(dimethylamide) may involve continuous flow reactors or batch processes, depending on the scale and desired purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: P-(3-bromophenyl)phosphonous bis(dimethylamide) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of P-(3-bromophenyl)phosphonous bis(dimethylamide).

Scientific Research Applications

P-(3-bromophenyl)phosphonous bis(dimethylamide) has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.

  • Industry: Use in the manufacture of agrochemicals, pharmaceuticals, and dyestuffs due to its chemical properties.

Mechanism of Action

The mechanism by which P-(3-bromophenyl)phosphonous bis(dimethylamide) exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

P-(3-bromophenyl)phosphonous bis(dimethylamide) can be compared with other similar compounds, such as P-(4-bromophenyl)phosphonous bis(dimethylamide) and P-(2-bromophenyl)phosphonous bis(dimethylamide). These compounds differ in the position of the bromine atom on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of P-(3-bromophenyl)phosphonous bis(dimethylamide) lies in its specific structural features and the resulting properties.

Properties

IUPAC Name

N-[(3-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-6-9(11)8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPFKSLZDWTIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(C1=CC(=CC=C1)Br)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.